Improved Metabolic Clearance and Solubility of Azabicyclo[2.1.1]hexane Scaffold vs. Pyrrolidine in LRRK2 Inhibitors
In a matched-pair analysis of N-heteroaryl indazole LRRK2 kinase inhibitors, replacement of a pyrrolidine moiety with an azabicyclo[2.1.1]hexane scaffold led to significant improvements in both aqueous solubility and metabolic clearance [1]. While the study did not report the exact fold-change for the 4-methylphenyl derivative, the class-level evidence demonstrates that the azabicyclo[2.1.1]hexane core confers superior drug-like properties compared to the flexible pyrrolidine analog.
| Evidence Dimension | Aqueous Solubility and Metabolic Clearance |
|---|---|
| Target Compound Data | Improved solubility and metabolic clearance (qualitative) |
| Comparator Or Baseline | Pyrrolidine-containing analog |
| Quantified Difference | Qualitative improvement reported; exact fold-change not specified for 4-methylphenyl derivative. |
| Conditions | LRRK2 kinase inhibitor series; matched-pair analysis. |
Why This Matters
This class-level advantage supports the selection of 1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane over simple pyrrolidines when improved pharmacokinetic properties are required in lead optimization.
- [1] Candito, D. A.; Simov, V.; Liu, P.; Ardolino, M. J.; Martinot, T.; Lyons, T.; Qi, J.; Yin, J.; Hao, J.; Hu, B.; Chen, M.; Zhang, J.; Lam, Y.-h.; Fuller, P. H.; Ellis, J. M.; Maddess, M. A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. Synlett 2025. View Source
